molecular formula C23H19N3O4S B11136979 2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11136979
M. Wt: 433.5 g/mol
InChI Key: SALSIGFPIOUSKN-MGFARZDGSA-N
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Description

2-ETHOXY-4-{[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-ETHOXY-4-{[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction typically requires specific conditions, such as the presence of an acid catalyst and controlled temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-ETHOXY-4-{[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions can yield reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.

In biology, it can be used as a probe to study cellular processes and molecular interactions. Its ability to form specific interactions with target receptors makes it useful for investigating signaling pathways and enzyme activities.

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various chemical processes and applications.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes. These interactions can result in therapeutic effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-ETHOXY-4-{[(5Z)-6-OXO-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE stands out due to its unique combination of triazole and thiadiazine rings. This structural feature gives it distinct pharmacological properties and makes it a versatile compound for various applications .

Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share some structural similarities but differ in their specific arrangements and functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[6-oxo-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H19N3O4S/c1-3-29-19-13-17(9-11-18(19)30-15(2)27)14-20-22(28)26-23(31-20)24-21(25-26)12-10-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3/b12-10+,20-14-

InChI Key

SALSIGFPIOUSKN-MGFARZDGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2)OC(=O)C

Origin of Product

United States

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